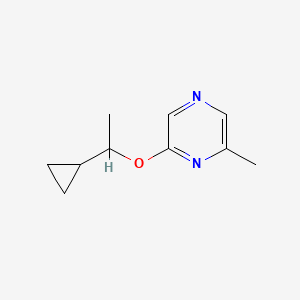

2-(1-Cyclopropylethoxy)-6-methylpyrazine

Description

Fundamental Characteristics of Pyrazine (B50134) Scaffolds in Organic Chemistry

The pyrazine scaffold is a cornerstone of heterocyclic chemistry, defined by its unique electronic nature and the critical role of its nitrogen atoms.

Pyrazine, with the chemical formula C₄H₄N₂, is an aromatic compound. fiveable.mewikipedia.org It possesses a planar, six-membered ring structure with a delocalized π-electron system, which is characteristic of aromaticity. nih.gov The presence of two electronegative nitrogen atoms in the ring makes pyrazine an electron-deficient system. guidechem.com This electron deficiency influences the molecule's reactivity, particularly in electrophilic substitution reactions. fiveable.me

The electronic structure of pyrazine is characterized by a low-lying unoccupied π-molecular orbital. researchgate.net The substitution of two carbon atoms with nitrogen atoms lowers the energy of the π-system's lowest unoccupied molecular orbital (LUMO). tandfonline.com Each nitrogen atom also possesses a lone pair of non-bonding electrons, which reside in sp² orbitals and are orthogonal to the aromatic π system. reddit.comquora.com These lone pairs are responsible for the basicity of the molecule, although pyrazine is considered a weak base. slideshare.net

The two nitrogen atoms at the para positions (1,4) are the defining feature of the pyrazine ring and are central to its chemical behavior. Their high electronegativity creates a dipole moment that influences the molecule's solubility and interactions with other molecules. fiveable.mereddit.com The nitrogen atoms' lone pairs can participate in hydrogen bonding, which is a crucial factor in the biological activity of many pyrazine derivatives. nih.govfiveable.me

These heteroatoms make the pyrazine ring electron-deficient, which generally deactivates it towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic attack. slideshare.net The nitrogen atoms also provide sites for coordination with metal ions and can act as bridging ligands, a property utilized in coordination chemistry. researchgate.net The reactivity of the nitrogen atoms allows for various chemical modifications, serving as a building block for more complex heterocyclic structures used in pharmaceutical and agrochemical research. fiveable.me

Overview of Substituted Pyrazine Architectures

The versatility of the pyrazine core allows for the attachment of a wide array of functional groups, leading to a vast number of derivatives with diverse properties and applications. The subject of this article, 2-(1-Cyclopropylethoxy)-6-methylpyrazine, is an example of a disubstituted pyrazine.

Pyrazine derivatives can be broadly classified based on the nature and position of the substituents on the pyrazine ring. Common classes include:

Alkylpyrazines: These compounds, substituted with one or more alkyl groups, are prevalent in nature and are major contributors to the aroma and flavor of roasted and baked foods. wikipedia.orginchem.org Examples include 2-methylpyrazine (B48319), 2,5-dimethylpyrazine (B89654), and tetramethylpyrazine. wikipedia.orgnih.gov

Alkoxypyrazines: Featuring an alkoxy group (-OR), these derivatives are also significant in flavor chemistry. ontosight.ai

Acylpyrazines: These contain an acyl group (R-C=O) and are known for their characteristic aromas. inchem.org

Halogenated Pyrazines: Substitution with halogens provides a synthetic handle for further functionalization, such as cross-coupling reactions. ontosight.airsc.org

Complex and Fused Systems: The pyrazine ring is a scaffold for more complex molecules, including those with therapeutic applications like the proteasome inhibitor Bortezomib and the tyrosine kinase inhibitor AKN-028. nih.gov

Alkyl and alkoxy substituents significantly modify the physicochemical properties of the pyrazine ring. ontosight.ai

Alkyl groups , such as the methyl group in this compound, influence the molecule's volatility and sensory properties. The distribution and size of alkyl groups on the pyrazine ring can affect interactions with proteins and alter flavor release in food systems. nih.gov These groups primarily engage in hydrophobic and electrostatic interactions. nih.gov

Alkoxy groups , such as the (1-Cyclopropylethoxy) moiety, can increase the lipophilicity (fat solubility) of the compound, which may influence its biological activity. ontosight.ai The length and structure of the alkoxy chain can impact physical properties like decomposition temperature and can affect non-covalent interactions in the solid state. rsc.orgresearchgate.net The synthesis of alkoxy-substituted pyrazines is an area of interest for developing new structures that are otherwise poorly represented in scientific literature. researchgate.net

The cyclopropyl (B3062369) group, a three-membered carbon ring, is a unique structural motif in organic chemistry. ontosight.aifiveable.me It is present in the subject compound as part of the 1-cyclopropylethoxy substituent.

The defining characteristic of the cyclopropyl group is its significant ring strain, a result of the 60° bond angles being much smaller than the ideal 109.5° for sp³ hybridized carbons. ontosight.aifiveable.me This strain leads to enhanced reactivity, and cyclopropyl rings can undergo ring-opening reactions more readily than larger cycloalkanes. fiveable.me

Electronically, the cyclopropyl group exhibits properties akin to a double bond, with significant π-orbital overlap. fiveable.me It can act as a good π-electron donor and can stabilize adjacent carbocations through hyperconjugation. stackexchange.comwikipedia.org In medicinal chemistry, the incorporation of a cyclopropyl group is a valuable strategy to modulate a molecule's reactivity, lipophilicity, and metabolic stability. fiveable.mehyphadiscovery.com Its constrained structure can also impart favorable conformational rigidity. hyphadiscovery.com

Table of Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-cyclopropylethoxy)-6-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-5-11-6-10(12-7)13-8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBPBEDSHTWVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC(C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrazine Containing Compounds

Classical and Contemporary Approaches to Pyrazine (B50134) Ring Formation

The formation of the pyrazine ring can be achieved through several strategic approaches, each with its own advantages and limitations. These methods primarily involve the construction of the heterocyclic ring from acyclic precursors.

Condensation Reactions in Pyrazine Synthesis

Condensation reactions are a cornerstone of pyrazine synthesis, providing a direct route to the dihydropyrazine (B8608421) core, which can then be oxidized to the aromatic pyrazine.

A well-established method for pyrazine synthesis involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov This reaction is a versatile and widely used approach for creating the pyrazine ring structure. The reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to yield the aromatic pyrazine.

Industrially, pyrazine derivatives are synthesized by the condensation of ethylenediamine (B42938) with vicinal diols, such as propylene (B89431) glycol, using heterogeneous catalysts. nih.gov Another approach involves the reaction of diamines with epoxides. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,2-Diamine | 1,2-Dicarbonyl Compound | Dihydropyrazine (intermediate) | nih.gov |

| Ethylenediamine | Vicinal Diol (e.g., Propylene Glycol) | Pyrazine Derivative | nih.gov |

| Diamine | Epoxide | Pyrazine Derivative | nih.gov |

The self-condensation of two molecules of an α-amino carbonyl compound is a fundamental method for the synthesis of pyrazines. researchgate.net This process involves the formation of a dihydropyrazine intermediate which can then be oxidized to the corresponding pyrazine. α-Amino carbonyl compounds are valuable building blocks for the synthesis of various nitrogen-containing heterocycles due to their unique structure and reactivity. colab.ws

In a related method, hydroxypyrazines can be synthesized in high yields by condensing 1,2-dicarbonyl compounds with α-aminocarboxylic acid amides. google.com This reaction is typically carried out at low temperatures to prevent the formation of tarry byproducts. google.com

| Reactant(s) | Product | Key Features | Reference |

| α-Amino Carbonyl Compound (self-condensation) | Dihydropyrazine (intermediate) | Leads to symmetrically substituted pyrazines | researchgate.net |

| 1,2-Dicarbonyl Compound and α-Aminocarboxylic Acid Amide | Hydroxypyrazine | High yields, low reaction temperatures | google.com |

Dehydrogenation Pathways for Pyrazine Ring Aromatization

Dehydrogenation reactions provide an effective means of converting saturated or partially saturated nitrogen-containing heterocyclic systems into their aromatic pyrazine counterparts.

The vapor-phase dehydrogenation of piperazines is a viable process for the production of pyrazines. acs.org This reaction is typically carried out at elevated temperatures over a dehydrogenation catalyst. google.com While theoretically straightforward, the dehydrogenation of piperazine (B1678402) to pyrazine can be challenging to initiate and control, as high temperatures can lead to ring-cracking and the formation of side products. google.com Various catalysts have been investigated for this process, including those based on copper and chromium oxides. acs.org

| Starting Material | Product | Reaction Conditions | Reference |

| Piperazine | Pyrazine | Vapor-phase, high temperature, catalyst | acs.orggoogle.com |

Recent advancements in catalysis have led to the development of dehydrogenative coupling reactions for pyrazine synthesis. These methods are atom-economical and environmentally benign, often producing only water and hydrogen gas as byproducts. exlibrisgroup.com One such approach is the base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazine derivatives. exlibrisgroup.comelsevierpure.com Manganese pincer complexes have been shown to be effective catalysts for this transformation. exlibrisgroup.comelsevierpure.com

Another innovative method involves the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-vicinal diols to form quinoxalines (benzopyrazines), also catalyzed by manganese pincer complexes. exlibrisgroup.comelsevierpure.com

| Reactants | Product | Catalyst | Byproducts | Reference |

| 2-Amino Alcohols (self-coupling) | 2,5-Disubstituted Pyrazine | Manganese Pincer Complex | Water, Hydrogen Gas | exlibrisgroup.comelsevierpure.com |

| 1,2-Diaminobenzene and 1,2-Vicinal Diols | Quinoxaline (Benzopyrazine) | Manganese Pincer Complex | Water, Hydrogen Gas | exlibrisgroup.comelsevierpure.com |

Metal-Catalyzed Pyrazine Synthesis Methodologies

Metal-catalyzed reactions are pivotal in the synthesis of pyrazine rings, offering efficient and selective routes to these important heterocyclic compounds. Various transition metals and their complexes have been employed to catalyze the formation of the pyrazine core through different mechanistic pathways.

Manganese-Pincer Complex Catalysis

A notable advancement in pyrazine synthesis involves the use of earth-abundant manganese catalysts. youtube.com Acridine-based manganese pincer complexes have been shown to effectively catalyze the acceptorless dehydrogenative coupling of β-amino alcohols to form 2,5-substituted pyrazines. youtube.comresearchgate.net This methodology is distinguished by its atom economy and environmentally benign nature, as the only byproducts are hydrogen gas and water. youtube.comrsc.org

The reaction proceeds via a self-coupling of 2-aminoalcohols, catalyzed by a novel manganese complex in the presence of a base. youtube.com This approach avoids the need for stoichiometric oxidants, which are often required in traditional methods, thus reducing waste generation. youtube.com The versatility of this catalytic system allows for the synthesis of various symmetrically substituted pyrazines. youtube.comrsc.org

| Substrate (β-amino alcohol) | Product (2,5-Disubstituted Pyrazine) | Catalyst | Key Features |

|---|---|---|---|

| 2-Amino-1-phenylethanol | 2,5-Diphenylpyrazine | Acridine-based Manganese Pincer Complex | Atom-economical, H₂ and H₂O as byproducts |

| 2-Amino-1-propanol | 2,5-Dimethylpyrazine (B89654) | Acridine-based Manganese Pincer Complex | Environmentally benign, acceptorless dehydrogenation |

Palladium-Catalyzed Dehydrogenation

Palladium catalysts are well-established in facilitating dehydrogenation reactions to form aromatic compounds. In pyrazine synthesis, palladium-catalyzed dehydrogenation of piperazines offers a direct route to the corresponding pyrazines. This method is particularly useful for introducing aromaticity into a pre-existing saturated heterocyclic ring system. The reaction typically requires a palladium catalyst, such as palladium on carbon (Pd/C), and thermal conditions to drive the dehydrogenation process.

Beyond the synthesis of the core ring, palladium catalysis is extensively used in the functionalization of pyrazines through various cross-coupling reactions, demonstrating the versatility of this metal in pyrazine chemistry. researchgate.net

Metal Oxide Catalysis (e.g., MnO₂, Zn-Cr-O)

Heterogeneous catalysis using metal oxides provides a robust and often reusable system for pyrazine synthesis. Manganese dioxide (MnO₂) has been utilized as an oxidant in the synthesis of pyrazines from α-hydroxy ketones and 1,2-diamines through a tandem oxidation process. researchgate.net It is also used for the oxidation of dihydropyrazines to pyrazines. researchgate.net

Mixed metal oxides, such as those containing zinc and chromium (often in the form of chromites), are effective for the synthesis of pyrazines from ethylenediamine. masterorganicchemistry.com For instance, copper-zinc-chromium and copper chromite catalysts have been employed in the vapor-phase reaction of ethylenediamine and propylene glycol to produce 2-methylpyrazine (B48319). researchgate.net The dehydrocyclization of ethylenediamine over copper chromite catalysts can yield pyrazine with high selectivity. masterorganicchemistry.com These catalysts often possess acidic sites that facilitate the cyclization and subsequent dehydrogenation steps. masterorganicchemistry.com

| Catalyst | Reactants | Product | Reaction Type |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | α-Hydroxy ketones and 1,2-Diamines | Substituted Pyrazines | Tandem Oxidation |

| Copper Chromite | Ethylenediamine | Pyrazine | Dehydrocyclization |

Green Chemistry Principles in Pyrazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazines to develop more sustainable and environmentally friendly processes. researchgate.netresearchgate.netthieme-connect.de Key aspects include the use of greener solvents, catalysts instead of stoichiometric reagents, and designing atom-economical reactions. nih.gov

The manganese-pincer complex catalysis described earlier is a prime example of a green synthetic route, as it maximizes atom economy by producing only water and hydrogen gas as byproducts. youtube.comrsc.org Biocatalytic approaches, which utilize enzymes, are also gaining traction as they operate under mild, aqueous conditions and are derived from renewable resources. nih.gov One-pot synthesis methods, which reduce the number of separate reaction and purification steps, further contribute to the greening of pyrazine synthesis by saving energy and reducing waste. researchgate.net The development of methodologies that avoid the use of hazardous solvents and toxic reagents is a central goal in the application of green chemistry to pyrazine production. nih.gov

Functionalization and Derivatization of Pyrazine Rings

The modification of the pyrazine ring is crucial for tuning its chemical and physical properties for various applications. Functionalization strategies often target the carbon atoms of the heterocyclic ring.

Strategies for Alkylation and Alkoxylation of Pyrazines

Alkylation and alkoxylation introduce alkyl and alkoxy groups, respectively, onto the pyrazine ring, which can significantly alter its electronic and steric characteristics.

Alkylation of pyrazines can be achieved through various methods. One approach involves the reaction of methylpyrazine with alkyl halides to introduce alkyl groups at the side chain. Another strategy for direct C-H alkylation can be more challenging due to the electron-deficient nature of the pyrazine ring.

Alkoxylation of pyrazines is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This typically involves the displacement of a leaving group, such as a halide, from a chloropyrazine with an alkoxide, like sodium methoxide. rsc.org The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates this type of nucleophilic attack. libretexts.org The synthesis of 2-amino-6-alkoxypyrazines has been reported by reacting an iminodiacetonitrile (B147120) derivative with a base and an alcohol. labpartnering.org The choice of solvent and reaction temperature can be critical; for example, the reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl (B1604629) oxide yields different products depending on the temperature. rsc.org

Regioselective Introduction of Substituents onto the Pyrazine Core

The precise placement of substituents on the pyrazine ring is crucial for defining the properties of the final compound. The synthesis of 2-(1-Cyclopropylethoxy)-6-methylpyrazine necessitates the regioselective introduction of a methyl group and an oxygen-linked functionality at the 2 and 6 positions. This can be achieved through a multi-step process involving the initial synthesis of a symmetrically substituted pyrazine, followed by regioselective functionalization.

One common approach begins with the synthesis of 2,6-dimethylpyrazine (B92225), which can be prepared through the self-condensation of aminoacetone or the dehydrogenative coupling of 2-aminopropane-1-ol. acs.orgnih.gov Once 2,6-dimethylpyrazine is obtained, the next step involves the regioselective introduction of a leaving group, typically a halogen, which can later be displaced by the desired alkoxy group.

The halogenation of pyrazines can be challenging due to the electron-deficient nature of the ring system. However, methods for the regioselective halogenation of N-heterocycles have been developed. For instance, direct chlorination of substituted pyrazines can be achieved under specific conditions. google.com The synthesis of 2-chloro-6-methylpyrazine, a key intermediate, has been reported and this compound is commercially available. chemimpex.comnih.gov The presence of the methyl group can influence the regioselectivity of the halogenation, directing the incoming halogen to the adjacent carbon atom. Alternatively, regioselective metalation followed by quenching with a halogenating agent can provide a high degree of control over the substitution pattern.

Another strategy involves the regioselective methylation of a pre-functionalized pyrazine ring. For example, a pyrazine ring bearing a leaving group can undergo regioselective methylation. A study on a ruthenium polypyridyl complex demonstrated the regioselective methylation at the non-coordinated nitrogen of a pyrazine ring. nih.govresearchgate.net While this example involves N-methylation, it highlights the possibility of controlling the position of methylation on the pyrazine scaffold.

The following table summarizes some methods for the regioselective functionalization of pyrazine derivatives:

| Reaction | Reagents and Conditions | Product | Reference(s) |

| Dehydrogenative Coupling | 2-aminopropane-1-ol, Manganese pincer complex | 2,5-dimethylpyrazine | acs.orgnih.gov |

| Chlorination | Monochloropyrazine, Cl2, 60-140 °C | 2,6-dichloropyrazine | google.com |

| Halogenation | Pyrazolo[1,5-a]pyrimidines, KX, PIDA, H2O, rt | C3-halogenated products | nih.gov |

| Methylation | Ruthenium polypyridyl complex with pyrazine moiety, Methylating agent | N-methylated pyrazine complex | nih.govresearchgate.net |

Cross-Coupling Reactions on Pyrazine Scaffolds (e.g., Suzuki, Buchwald-Hartwig, Oxidative Coupling)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine core. These reactions are essential for introducing a variety of substituents that would be difficult to install using classical methods.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds between an organoboron compound and an organic halide or triflate. wikipedia.orglibretexts.org In the context of pyrazine synthesis, a halopyrazine, such as 2-chloro-6-methylpyrazine, can be coupled with a suitable boronic acid or ester. rsc.orgnih.gov For instance, the Suzuki-Miyaura reaction of 2,6-dichloropyridine (B45657) with alkyl boronic pinacol (B44631) esters has been shown to proceed efficiently to yield 2,6-dialkylpyridines, a reaction that can be conceptually extended to pyrazines. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and selectivity. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This is particularly useful for synthesizing aminopyrazines, which are important intermediates in medicinal chemistry. The reaction is known for its broad substrate scope and functional group tolerance. researchgate.netorganic-chemistry.orgacsgcipr.org For example, 2-bromopyridines can undergo Buchwald-Hartwig amination with volatile amines. researchgate.net

Oxidative Coupling: These reactions involve the direct coupling of a C-H bond with another C-H or X-H bond, offering a more atom-economical approach to functionalization. Copper-catalyzed aerobic oxidative C-H/N-H coupling between ketones and diamines has been developed for the synthesis of pyrazines. researchgate.net Additionally, palladium-catalyzed C-H/C-H cross-coupling reactions have been used in the synthesis of pyrazine-containing natural products. nih.gov

The table below provides an overview of cross-coupling reactions applicable to pyrazine scaffolds:

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Halopyrazine, Boronic acid/ester | Aryl/Alkyl-substituted pyrazine | rsc.orgnih.govresearchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Halopyrazine, Amine | Aminopyrazine | wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org |

| Oxidative C-H/N-H Coupling | Cu catalyst, O2 | Ketone, Diamine | Substituted pyrazine | researchgate.net |

| Oxidative C-H/C-H Coupling | Pd(OAc)2 | Pyrazine-N-oxide, Indole derivative | Aryl-substituted pyrazine | nih.gov |

Synthesis of the 1-Cyclopropylethoxy Moiety

The 1-cyclopropylethoxy group is a chiral moiety that can impart specific stereochemical properties to the final molecule. Its synthesis requires stereoselective methods to obtain the desired enantiomer.

Stereoselective Synthesis of Chiral Alcohols for Etherification

The key precursor for the 1-cyclopropylethoxy group is the chiral alcohol, 1-cyclopropylethanol (B1359789). The stereoselective synthesis of this alcohol can be achieved through several methods, most notably the asymmetric reduction of the corresponding ketone, cyclopropyl (B3062369) methyl ketone (1-cyclopropylethanone).

Asymmetric hydrogenation of ketones is a well-established method for producing chiral alcohols with high enantioselectivity. wikipedia.org This transformation can be catalyzed by transition metal complexes containing chiral ligands. Various ruthenium and rhodium catalysts have been shown to be highly effective for the enantioselective reduction of a wide range of ketones. chemimpex.com

Another powerful approach is the use of biocatalysts, such as enzymes or whole-cell systems. Dehydrogenases present in various plants and microorganisms can selectively reduce ketones to either the (R) or (S) alcohol with high yields and excellent enantiomeric excess. beilstein-journals.org For the synthesis of (S)-1-cyclopropylethanol, the asymmetric reduction of 1-cyclopropylethanone using chiral catalysts or enzymes is a viable route. researchgate.net

Chiral auxiliaries can also be employed to direct the stereochemical outcome of a reaction. acs.orgnih.govorganic-chemistry.orgrsc.org For instance, a chiral auxiliary can be temporarily attached to a precursor molecule to control the facial selectivity of a reduction or an alkylation step, followed by the removal of the auxiliary to yield the chiral alcohol.

The following table summarizes some stereoselective methods for the synthesis of chiral alcohols:

| Method | Catalyst/Reagent | Substrate | Product | Key Feature | Reference(s) |

| Asymmetric Hydrogenation | Chiral Ru or Rh catalyst | Ketone | Chiral Alcohol | High enantioselectivity | chemimpex.comwikipedia.org |

| Biocatalytic Reduction | Dehydrogenases (enzymes/whole cells) | Ketone | Chiral Alcohol | High enantioselectivity, mild conditions | beilstein-journals.org |

| Chiral Auxiliary Mediated Synthesis | Chiral auxiliary (e.g., oxazolidinone) | Prochiral substrate | Chiral Alcohol | Diastereoselective control | nih.govorganic-chemistry.orgrsc.org |

| Asymmetric Reduction | Chiral catalyst or enzyme | 1-cyclopropylethanone | (S)-1-cyclopropylethanol | Enantioselective synthesis | researchgate.net |

Etherification Reactions for Pyrazine Alkoxylation

Once the chiral 1-cyclopropylethanol is synthesized, it can be coupled with the functionalized pyrazine core through an etherification reaction. Several methods are available for the formation of aryl ethers.

Williamson Ether Synthesis: This is a classical and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide or sulfonate via an SN2 mechanism. wikipedia.orgwikipedia.orgmasterorganicchemistry.comyoutube.comtandfonline.comyoutube.comyoutube.com In the context of pyrazine alkoxylation, the sodium or potassium salt of (S)-1-cyclopropylethanol (the alkoxide) can be reacted with a halopyrazine, such as 2-chloro-6-methylpyrazine. The electron-deficient nature of the pyrazine ring can facilitate nucleophilic aromatic substitution (SNAr). nih.govacsgcipr.orgnih.govnbinno.combeilstein-journals.org

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether under mild conditions using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netrsc.orgresearchgate.netbeilstein-journals.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center. Therefore, to obtain the (S)-configuration in the final product, the (R)-enantiomer of 1-cyclopropylethanol would be required as the starting material. The reaction is advantageous when dealing with sensitive substrates. The acidity of the nucleophile is a consideration, and in this case, a hydroxypyrazine would be the coupling partner for the alcohol. beilstein-journals.org The synthesis of 2-hydroxy-6-methylpyrazine (B130511) has been reported and it is a commercially available compound. rsc.orgnbinno.com

Iron-Catalyzed Etherification: More recently, iron-catalyzed methods for the direct etherification of alcohols have been developed as a more environmentally benign alternative. google.com These reactions can be used for the synthesis of both symmetrical and unsymmetrical ethers.

The table below outlines common etherification reactions suitable for pyrazine alkoxylation:

| Reaction | Reagents | Substrates | Mechanism | Key Features | Reference(s) |

| Williamson Ether Synthesis | Base (e.g., NaH) | Halopyrazine, Alcohol | SNAr | Widely applicable, uses readily available starting materials | wikipedia.orgwikipedia.orgmasterorganicchemistry.comtandfonline.comyoutube.com |

| Mitsunobu Reaction | PPh3, DEAD/DIAD | Hydroxypyrazine, Alcohol | SN2 | Mild conditions, inversion of stereochemistry | researchgate.netrsc.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org |

| Iron-Catalyzed Etherification | Fe(OTf)3, NH4Cl | Alcohol, Alcohol | Lewis acid catalysis | Environmentally benign | google.com |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of "2-(1-Cyclopropylethoxy)-6-methylpyrazine" can be determined.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For "this compound," the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) ring, the methyl group, the cyclopropyl (B3062369) group, and the ethoxy moiety. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the pyrazine ring, the methyl group, the cyclopropyl ring, and the ethoxy group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule, helping to identify adjacent protons, for instance, within the cyclopropyl and ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal in the "this compound" molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between different functional groups, for example, linking the ethoxy group to the pyrazine ring and the cyclopropyl group to the ethoxy moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula of "this compound," confirming its atomic composition and distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for analyzing volatile compounds like pyrazine derivatives. In a GC-MS analysis of "this compound," the compound would first be separated from any impurities based on its boiling point and interaction with the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern that can be used to further confirm the structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to the vibrational modes of its constituent bonds.

By analyzing the spectra of analogous compounds, such as 2-methoxypyrazine (B1294637) and other alkyl-substituted pyrazines, a predictive assignment of the characteristic IR absorption bands for this compound can be made. nih.govnist.gov The spectrum would be characterized by several key regions:

C-H Stretching: The molecule contains various types of C-H bonds. Aromatic C-H stretching vibrations from the pyrazine ring are anticipated in the 3100-3000 cm⁻¹ region. libretexts.org Aliphatic C-H stretching from the methyl, ethoxy, and cyclopropyl groups would appear in the 3000–2850 cm⁻¹ range. libretexts.org Specifically, the C-H bonds within the strained cyclopropyl ring may show slightly higher frequency absorptions.

C-C and C=C Stretching: In-ring C-C and C=N stretching vibrations of the pyrazine ring are expected to produce a series of bands in the 1600–1400 cm⁻¹ region. libretexts.org

C-O Stretching: A prominent and characteristic band for the C-O ether linkage (alkoxy group) is expected to be observed in the 1250–1000 cm⁻¹ range. This strong absorption is a key indicator of the ether functional group.

The precise wavenumbers of these vibrations provide structural confirmation of the pyrazine core, the methyl substituent, and the cyclopropylethoxy side chain.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H (Pyrazine) | Stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl, Ethoxy, Cyclopropyl) | Stretching | 3000 - 2850 |

| Aromatic C=C and C=N (Pyrazine Ring) | Stretching | 1600 - 1400 |

| Aliphatic C-H | Bending | 1470 - 1350 |

| Aromatic Ether (Ar-O-C) | Stretching | 1250 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π→π* and n→π* transitions. montana.edu

The parent pyrazine molecule exhibits characteristic absorption bands that are influenced by substituents on the ring. researchgate.net The presence of an electron-donating alkoxy group (-OR) and a methyl group (-CH₃) on the pyrazine ring of the target compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted pyrazine. researchgate.net

π→π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, often observed in the 250-300 nm range for pyrazine derivatives. researchgate.net The alkoxy and methyl substituents are likely to increase the intensity and shift these bands to longer wavelengths.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. They are lower in energy and result in weaker absorption bands, typically appearing at longer wavelengths (above 300 nm) for pyrazines. montana.edu

The solvent used for analysis can also influence the spectrum. Polar solvents can lead to shifts in the λmax of n→π* transitions. montana.edu Analyzing the spectrum in solvents of varying polarity can help in the definitive assignment of the electronic transitions.

| Electronic Transition | Expected λmax Range (nm) | Expected Intensity | Description |

|---|---|---|---|

| π→π | 250 - 300 | High | Transition of an electron from a π bonding orbital to a π anti-bonding orbital. |

| n→π | > 300 | Low | Transition of a non-bonding electron from a nitrogen atom to a π anti-bonding orbital. |

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center at the carbon atom of the ethoxy group which is bonded to both the cyclopropyl ring and the oxygen atom. This chirality means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the definitive technique for separating and quantifying these enantiomers to assess the enantiomeric purity of a sample. ntu.edu.sgnih.gov

The separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. nih.gov This difference in interaction strength leads to different retention times, allowing for their separation and quantification. ntu.edu.sg

For a compound like this compound, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds, including those with aromatic and ether functionalities. chromatographyonline.com

Cyclodextrin-based CSPs: These CSPs separate enantiomers based on inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule. This is particularly effective for molecules containing aromatic rings. nih.gov

Crown Ether-based CSPs: Chiral crown ethers are known to be effective for separating chiral compounds containing primary amine groups, but can also show selectivity for other functional groups through hydrophilic interactions. libretexts.org

The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks. mdpi.com The assessment involves calculating the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

| Parameter | Description | Typical Conditions/Methodology |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | Isocratic or gradient elution. |

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., derivatized cellulose/amylose) or Cyclodextrin-based. |

| Mobile Phase | Normal Phase or Polar Organic Mode | Mixtures of alkanes (e.g., heptane) with an alcohol modifier (e.g., isopropanol). |

| Detection | UV Detector | Wavelength set at one of the compound's λmax values (e.g., ~270 nm). |

| Assessment | Enantiomeric Excess (% ee) | Calculated from the peak areas of the two separated enantiomers. |

Theoretical and Computational Chemistry Applied to 2 1 Cyclopropylethoxy 6 Methylpyrazine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules from first principles. For a molecule like 2-(1-Cyclopropylethoxy)-6-methylpyrazine, these methods would provide deep insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to study pyrazine (B50134) derivatives. nih.govchemrxiv.org Ab initio methods, while often more computationally intensive, can provide benchmark-quality results.

Analysis of the electronic structure helps in understanding the charge distribution and orbital interactions within the molecule.

Natural Bond Orbitals (NBO) Charges: NBO analysis would be used to calculate the partial charges on each atom, offering a picture of the electron density distribution. For pyrazine derivatives, the nitrogen atoms are typically regions of higher electron density. This analysis also reveals donor-acceptor interactions between orbitals, which stabilize the molecule. mdpi.com

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties. mdpi.com

Electron Affinities: These calculations would determine the energy change when an electron is added to the molecule, providing insight into its ability to act as an electron acceptor.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative Only)

| Parameter | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| NBO Charge on N1 | -0.45 e | Partial charge on the first pyrazine nitrogen atom. |

| NBO Charge on N4 | -0.48 e | Partial charge on the second pyrazine nitrogen atom. |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound, as such data is not publicly available.

This process involves finding the most stable three-dimensional arrangement of the atoms in the molecule (its minimum energy conformation). For this compound, a key area of investigation would be the rotational barriers and preferred orientations of the 1-cyclopropylethoxy group relative to the pyrazine ring. This analysis is vital as the conformation can significantly influence the molecule's physical and chemical properties.

These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing calculated vibrational spectra with experimental data, the accuracy of the computational model can be validated, and spectral features can be assigned to specific molecular motions. chemrxiv.org

Semi-Empirical Methods

Semi-empirical methods are faster than DFT and ab initio methods because they use parameters derived from experimental data. While less accurate, they can be useful for preliminary conformational searches or for studying very large molecular systems where higher-level calculations are not feasible.

Molecular Modeling and Simulations

Molecular modeling and simulations extend computational analysis to the behavior of molecules over time and in different environments.

Molecular Dynamics (MD) Simulations: MD simulations would model the movement of the atoms in this compound over time, providing insights into its dynamic behavior, conformational flexibility, and interactions with solvent molecules.

Docking Studies: If the molecule were being investigated for biological activity, molecular docking simulations would be used to predict its binding orientation and affinity within the active site of a target protein. Studies on other pyrazine-based compounds have utilized this approach to understand their interactions with biological targets. acs.org

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to model the conformational behavior and dynamic interactions of molecules.

Molecular Mechanics (MM): This method is employed to perform conformational studies on pyrazine derivatives. For instance, the MM3 force field has been used to evaluate the structural and electronic parameters of pyrazines to understand their odor activity. These studies help in identifying the low-energy conformations of molecules, which are crucial for their interaction with biological receptors.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the time-dependent behavior of molecular systems. Studies on various substituted pyrazines interacting with proteins, such as Human Serum Albumin (HSA), have shown that these compounds can enhance the stability of the protein structure upon binding. rawdatalibrary.netresearchgate.net For example, simulations have explored the binding stability of compounds like 2,3,5,6-tetramethylpyrazine (B1682967) and 2,3,5-trimethylpyrazine (B81540) with HSA. researchgate.net Furthermore, MD simulations have been utilized to investigate the non-adiabatic dynamics of the pyrazine molecule itself, particularly concerning internal conversion processes between excited states, which are fundamental to its photophysical properties. arxiv.orgresearchgate.net These simulations can reveal complex interactions, including electron-vibration couplings that influence the molecule's spectral characteristics. arxiv.orgresearchgate.net

Docking Studies of Pyrazine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of ligands with protein targets.

Docking studies on pyrazine derivatives have been instrumental in elucidating their interaction with transport proteins and enzymes. For example, in the study of pyrazines binding to Human Serum Albumin (HSA), molecular docking indicated that hydrophobic forces play a predominant role in the interaction. rawdatalibrary.net This is a critical finding for understanding the distribution and bioavailability of pyrazine-based compounds in biological systems.

While specific docking studies on this compound are not widely published, research on analogous heterocyclic compounds provides a framework for understanding potential interactions. Docking studies on pyrazole (B372694) analogues with cyclooxygenase (COX) enzymes, for instance, have shown how specific functional groups form key hydrogen bonds with amino acid residues like His90 and Arg513 in the active site. nih.gov Such analyses reveal the specific orientation and binding mode responsible for a compound's biological activity and selectivity. nih.gov The pyrazine ring itself, as a heteroaromatic structure, can participate in various interactions including hydrogen bonds (with the nitrogen atoms acting as acceptors) and π-stacking interactions with aromatic residues in a protein's binding pocket. acs.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical regression or classification models that relate quantitative molecular features (descriptors) to a specific biological activity or physicochemical property. These models are essential for predicting the characteristics of new, untested compounds.

Molecular Descriptor Calculation and Selection

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For pyrazine derivatives, a wide array of descriptors are calculated using quantum chemical methods and specialized software. ijournalse.orgresearchgate.net

Density Functional Theory (DFT) is a common method for calculating electronic and quantum chemical descriptors. ijournalse.orgresearchgate.netelectrochemsci.org These descriptors provide insight into the electronic structure of the molecules. A selection of commonly used descriptors in QSAR studies of pyrazine analogues is presented below.

| Descriptor Category | Descriptor Name | Symbol | Description |

| Electronic | Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's electron-donating ability. electrochemsci.orgsemanticscholar.org |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's electron-accepting ability. electrochemsci.orgsemanticscholar.org | |

| Dipole Moment | µ | Measures the overall polarity of the molecule. electrochemsci.orgsemanticscholar.org | |

| Constitutional | Molecular Volume | V | The volume occupied by the molecule. electrochemsci.orgsemanticscholar.org |

| Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. semanticscholar.org | |

| Physicochemical | Logarithm of the octanol/water partition coefficient | Log P | A measure of the molecule's lipophilicity. electrochemsci.org |

| Topological | Molar Refractivity | MR | Relates to the volume and polarizability of the molecule. semanticscholar.org |

These descriptors are calculated for a series of compounds and then subjected to a selection process to identify the most relevant variables that correlate with the property of interest, such as olfactive thresholds or biological activity. ijournalse.orgresearchgate.net

Statistical Modeling Techniques (e.g., Multiple Linear Regression (MLR), Artificial Neural Networks (ANN))

Once relevant descriptors are selected, statistical methods are used to build the QSAR/QSPR model.

Multiple Linear Regression (MLR): MLR is a widely used statistical technique to model the linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). ijournalse.orgelectrochemsci.orgsemanticscholar.org For example, 2D-QSPR models for the odor thresholds of 78 pyrazine derivatives were successfully established using stepwise MLR. ijournalse.orgresearchgate.net Similarly, MLR has been used to correlate the corrosion inhibition efficiencies of pyrazine derivatives with their quantum chemical descriptors. electrochemsci.org

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex, non-linear relationships between descriptors and activity. semanticscholar.org In a QSAR study on the antiproliferative activity of pyrazine derivatives, a comparison between MLR and ANN models was performed. semanticscholar.org The results indicated that the ANN model, specifically one with a (9-4-1) architecture, was more significant and showed a higher correlation between experimental and predicted values than the MLR model. semanticscholar.org This suggests that for certain complex biological activities, non-linear models like ANNs may provide superior predictive power. semanticscholar.orgkfupm.edu.saresearchgate.net

Predictive Modeling and Validation Strategies

The development of a robust and reliable QSAR model is critically dependent on rigorous validation. Validation ensures that the model is not a result of a chance correlation and has good predictive power for new compounds. nih.govnih.gov

Internal Validation: This process assesses the stability and robustness of the model using only the training set data. A common method is cross-validation (e.g., leave-one-out), which generates a cross-validated correlation coefficient (Q² or r²CV). A high Q² value indicates good internal predictivity. researchgate.net

External Validation: This is the most crucial step, where the model's predictive performance is tested on an external set of compounds that were not used in the model development process. semanticscholar.orgacs.org The predictive ability is often measured by the external correlation coefficient (R²pred or r²test). A study on pyrazine derivatives' odor thresholds reported a test set with a high correlation (r²test = 0.672), confirming the model's predictive power. researchgate.net

The table below summarizes validation statistics from various QSAR/QSPR studies on pyrazine derivatives, illustrating the performance of the developed models.

| Study Type | Modeling Technique | Internal Validation (R²train / Q²) | External Validation (R²test) | Reference |

| 2D-QSPR (Odor Threshold) | MLR | R² = 0.825 | R² = 0.672 | researchgate.net |

| QSAR (Antiproliferative) | MLR | R² = 0.955 | R² = 0.930 | semanticscholar.org |

| 3D-QSPR (Odor Threshold) | CoMFA | R² = 0.788 / Q² = 0.605 | R² = 0.542 | researchgate.net |

These validation strategies are essential to ensure the developed models are statistically sound and can be reliably used for in silico screening and prediction. semanticscholar.orgtaylorfrancis.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSPR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. researchgate.net The molecules in the dataset are aligned, and the steric (Lennard-Jones) and electrostatic (Coulomb) fields are calculated at various points on a 3D grid surrounding them. The resulting field values are then used as descriptors, and a statistical method, typically Partial Least Squares (PLS), is employed to build the model.

A 3D-QSPR study was conducted on a series of 78 pyrazine-based odorant molecules to model their odor thresholds using CoMFA. researchgate.net The statistical results of the CoMFA model demonstrated good predictive capability, as shown in the table below.

| Statistical Parameter | Value | Description |

| Cross-validated coefficient (r²CV or Q²) | 0.605 | Indicates good internal model robustness and predictivity. |

| Non-cross-validated coefficient (r²) | 0.788 | Measures the goodness of fit for the training set. |

| External test set coefficient (r²test) | 0.542 | Measures the predictive power for an external set of compounds. |

The results from CoMFA studies can be visualized as 3D contour maps, which highlight the regions in space where changes in steric bulk or electrostatic charge are predicted to increase or decrease the desired property. This information is invaluable for the rational design of new analogues with enhanced activity.

Structure Function Relationships in Pyrazine Chemistry

Influence of Substituents on Pyrazine (B50134) Electronic and Steric Properties

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic substitution difficult and influences the electronic properties of the entire molecule. researchgate.net The introduction of substituents can significantly modulate these properties through a combination of inductive and resonance effects.

Electronic Effects: Substituents alter the electron density of the pyrazine ring, which in turn affects its reactivity and spectroscopic properties.

Electron-Donating Groups (EDGs): Groups like alkyl (e.g., methyl) and alkoxy (e.g., 1-cyclopropylethoxy) are generally considered electron-donating. Methyl groups are weakly activating through an inductive effect. youtube.com Alkoxy groups are strongly activating via resonance, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring. This increased electron density can make the pyrazine ring more susceptible to certain chemical reactions. For instance, the presence of an electron-donating substituent can impact the geometry, electrostatic properties, and vibrational characteristics of the heterocyclic ring. rsc.org In donor-acceptor-donor (D-A-D) type compounds, pyrazine derivatives can act as the electron-accepting unit, and their properties can be finely tuned by modifying substituents. nih.govmdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro or cyano groups would decrease the electron density of the ring, making it even less reactive towards electrophiles.

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can influence the molecule's conformation and its ability to interact with other molecules. numberanalytics.com

Conformational Constraints: Bulky substituents can restrict the rotation around single bonds and influence the planarity of the molecule. numberanalytics.com The 1-cyclopropylethoxy group is significantly bulkier than the methyl group, potentially influencing the orientation of the substituent relative to the pyrazine ring.

Reactivity and Selectivity: Steric hindrance can block potential reaction sites, thereby directing reactions to less hindered positions. numberanalytics.comlibretexts.org In intermolecular interactions, such as binding to a receptor, the size and shape of the substituents are critical for achieving a proper fit. For example, studies on the metabolism of pyrazine derivatives have shown that steric hindrance from methyl groups can influence the metabolic pathway. nih.gov

| Substituent on Pyrazine Ring | Primary Electronic Effect | Steric Hindrance | Impact on Ring Reactivity |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Minimal | Low (Electron-deficient) |

| -CH₃ (Methyl) | Weakly Electron-Donating (Inductive) | Low | Slightly Increased |

| -OCH₂CH₃ (Ethoxy) | Strongly Electron-Donating (Resonance) | Moderate | Increased |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Resonance & Inductive) | Moderate | Significantly Decreased |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Low | Decreased |

Stereoelectronic Effects of the 1-Cyclopropylethoxy Moiety

Stereoelectronic effects arise from the specific spatial arrangement of orbitals and have a profound impact on molecular structure, stability, and reactivity. The 1-cyclopropylethoxy group in 2-(1-cyclopropylethoxy)-6-methylpyrazine possesses distinct stereoelectronic features originating from both the cyclopropyl (B3062369) ring and the alkoxy linkage.

The cyclopropyl group is unique among alkyl groups. Its C-C bonds have significant p-orbital character, allowing the ring to conjugate with adjacent π-systems, similar to a double bond. This property enables it to electronically interact with the pyrazine ring. The orientation of the cyclopropyl group relative to the p-orbitals of the pyrazine system is critical for this interaction.

The alkoxy linkage (-O-C-) introduces further stereoelectronic considerations. The lone pairs on the oxygen atom are key to its electron-donating resonance effect. The conformation around the O-C bond (the dihedral angle between the pyrazine ring and the C-O-C plane) will determine the extent of orbital overlap and thus the magnitude of the resonance effect. Steric clashes between the cyclopropyl group, the adjacent methyl group on the chiral carbon, and the pyrazine ring will influence the preferred conformation. An anomeric effect, a stereoelectronic preference for a specific conformation in molecules containing a heteroatom next to another heteroatom or an atom with a lone pair, might also play a role in stabilizing certain rotamers.

The chirality of the carbon atom attached to the oxygen (the "1" position of the ethoxy group) means that this compound exists as a pair of enantiomers. These enantiomers could exhibit different biological activities or interactions in chiral environments, a direct consequence of their differing three-dimensional structures.

Computational Approaches to Understanding Structure-Property Correlations

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) and other quantum chemical calculations allow for the prediction of molecular geometries, electronic structures, and various chemical properties. semanticscholar.orgtandfonline.comrsc.org

Geometric Optimization: Computational methods can determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and the preferred conformation of the 1-cyclopropylethoxy substituent. researchgate.net

Electronic Structure Analysis: Techniques like Natural Bond Orbital (NBO) analysis can quantify the charge distribution across the molecule, revealing the electronic effects of the substituents. chemrxiv.org Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to understand the molecule's reactivity and spectroscopic properties. A smaller HOMO-LUMO gap generally implies higher reactivity. semanticscholar.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): These computational models establish mathematical relationships between the structural features of a series of compounds and their biological activity or physical properties. semanticscholar.org For pyrazine derivatives, QSAR studies have been used to correlate calculated properties (e.g., dipole moments, hydration energy, polarizability) with activities like anti-proliferative effects. semanticscholar.org These models rely on descriptors derived from computational chemistry to predict the properties of new, untested molecules.

| Computational Method | Predicted Molecular Properties | Application in Pyrazine Chemistry |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, HOMO/LUMO energies, reaction pathways. tandfonline.comchemrxiv.org | Investigating electronic structure, reactivity, and spectroscopic characteristics of novel pyrazine derivatives. semanticscholar.orgchemrxiv.org |

| Ab initio Methods (e.g., HF, MP2) | Highly accurate energies and electronic structures. semanticscholar.org | Benchmarking and high-accuracy studies of fundamental pyrazine properties. semanticscholar.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity or physical properties. semanticscholar.org | Predicting the activity of new pyrazine-based compounds in drug discovery. semanticscholar.org |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions, donor-acceptor interactions. chemrxiv.org | Understanding substituent effects and intramolecular interactions. rsc.org |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, binding interactions over time. chemrxiv.org | Simulating the behavior of pyrazine derivatives in biological systems or materials. chemrxiv.org |

Rational Design Principles for Pyrazine-Based Chemical Scaffolds

The knowledge gained from understanding structure-function relationships is applied to the rational design of new pyrazine-based molecules with specific, desired properties. scispace.com The pyrazine core serves as a versatile scaffold that can be systematically modified. nih.govacs.org

Tuning Electronic Properties: For applications in materials science, such as organic electronics, the HOMO-LUMO gap of pyrazine-based molecules is a critical parameter. nih.govmdpi.com Designers can rationally select electron-donating or electron-withdrawing substituents to raise or lower these orbital energies, thereby tuning the material's optical and electronic properties. nih.govmdpi.comresearchgate.net

Optimizing Biological Activity: In medicinal chemistry, the pyrazine scaffold is found in numerous therapeutic agents. nih.govmdpi.com Structure-based drug design utilizes computational docking and an understanding of steric and electronic effects to modify pyrazine derivatives, aiming to enhance binding affinity to a biological target and improve pharmacological profiles. nih.gov For example, introducing specific substituents can create new hydrogen bonds or optimize van der Waals interactions within a protein's active site. nih.gov

Controlling Supramolecular Architecture: In the field of coordination chemistry, pyrazine is often used as a rigid bridging ligand to construct coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.gov The choice of substituents on the pyrazine ring can influence the resulting structure and properties (e.g., porosity, gas adsorption) of the final material by introducing steric constraints or new binding sites. acs.org

The design of a molecule like this compound likely stems from these principles. The methyl group might be used to modulate solubility or provide a specific steric interaction, while the 1-cyclopropylethoxy group could be chosen for its unique combination of steric bulk and electronic properties, potentially to confer a specific taste or aroma profile in flavor chemistry or to optimize interactions with a biological target.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes to Pyrazine (B50134) Derivatives

The synthesis of pyrazine derivatives is a cornerstone of heterocyclic chemistry. Traditional methods often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. However, contemporary research is geared towards the development of more efficient, versatile, and regioselective synthetic strategies.

Current research efforts are exploring:

Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, have become powerful tools for the functionalization of halopyrazines. These methods allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups, onto the pyrazine core.

C-H Activation: Direct C-H activation and functionalization of the pyrazine ring is an increasingly important area of research. This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly synthetic routes.

Flow Chemistry: The use of microreactor technology and continuous flow processes is gaining traction for the synthesis of pyrazine derivatives. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for the synthesis of complex organic molecules, including pyrazine derivatives. This technique utilizes light energy to drive chemical reactions, often under ambient conditions.

A hypothetical novel synthetic route to a compound like 2-(1-Cyclopropylethoxy)-6-methylpyrazine could involve the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on a 2-halo-6-methylpyrazine precursor with the sodium salt of 1-cyclopropylethanol (B1359789).

| Synthetic Strategy | Description | Potential Advantages |

| Cross-Coupling Reactions | Palladium-catalyzed reactions for C-C and C-N bond formation. | High efficiency, broad substrate scope. |

| C-H Activation | Direct functionalization of C-H bonds on the pyrazine ring. | Atom economy, reduced waste. |

| Flow Chemistry | Continuous synthesis in microreactors. | Improved safety, scalability, and control. |

| Photocatalysis | Use of light to drive chemical reactions. | Mild reaction conditions, sustainable. |

Advancements in Computational Tools for Pyrazine Research

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into the structure, properties, and reactivity of molecules. For pyrazine derivatives, computational methods are being employed to:

Predict Molecular Properties: Density Functional Theory (DFT) and other quantum mechanical methods are used to calculate various molecular properties, such as geometric parameters, electronic structure, and spectroscopic data. These predictions can aid in the identification and characterization of new pyrazine compounds.

Elucidate Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of chemical reactions, helping researchers to understand how pyrazine derivatives are formed and how they might react with other molecules. This knowledge is crucial for optimizing existing synthetic routes and designing new ones.

Virtual Screening and Drug Design: In the context of medicinal chemistry, computational tools are used for the virtual screening of large compound libraries to identify potential drug candidates. Molecular docking and molecular dynamics simulations can predict the binding affinity and interaction of pyrazine derivatives with biological targets.

QSAR (Quantitative Structure-Activity Relationship) Studies: QSAR models are developed to correlate the chemical structure of pyrazine derivatives with their biological activity or other properties. These models can be used to predict the properties of new, unsynthesized compounds.

Green and Sustainable Approaches in Pyrazine Chemical Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazine derivatives to minimize the environmental impact of chemical processes. Key areas of focus include:

Use of Renewable Feedstocks: Researchers are exploring the use of bio-based starting materials for the synthesis of pyrazines, reducing the reliance on petrochemicals.

Solvent Selection: The use of hazardous organic solvents is a major environmental concern. Green chemistry promotes the use of safer alternatives, such as water, supercritical fluids (like CO2), and ionic liquids.

Catalysis: The development of highly efficient and recyclable catalysts is a central theme in green chemistry. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused.

Energy Efficiency: The use of microwave irradiation and ultrasound as alternative energy sources can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Waste Reduction: The design of synthetic routes with high atom economy, which maximize the incorporation of starting materials into the final product, is a key strategy for waste minimization.

The development of sustainable synthetic routes for all chemical compounds, including specialized pyrazine derivatives, is a critical goal for the future of the chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.